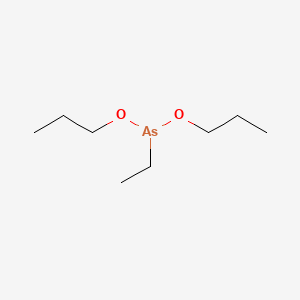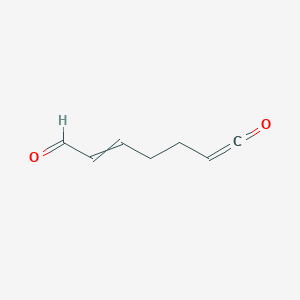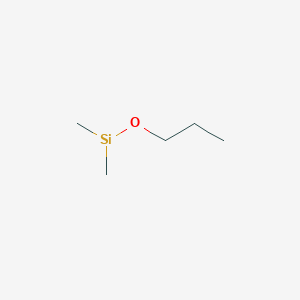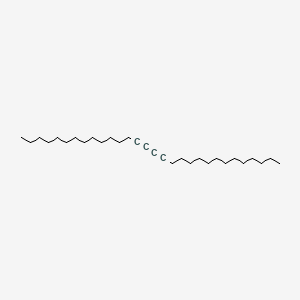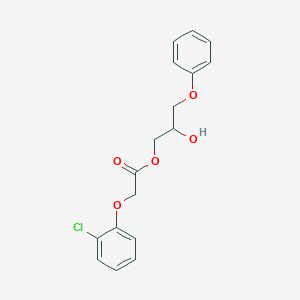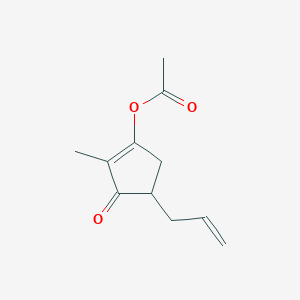
Diethyl (6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate is a compound belonging to the class of tetrazine derivatives. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This specific compound features a phenyl group and a propanedioate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate typically involves the reaction of hydrazine with benzonitrile, followed by oxidation to form the tetrazine ring . The Pinner synthesis is a common method used for this purpose . The reaction conditions often involve mild oxidation agents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of tetrazine derivatives, including this compound, may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness, often employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Diethyl (6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydrotetrazines.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, benzonitrile, and mild oxidizing agents. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions include multi-substituted pyridazines and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate involves its ability to participate in inverse electron demand Diels–Alder cycloaddition reactions. This reaction mechanism allows the compound to form stable covalent linkages with various dienophiles, making it useful in bioorthogonal chemistry and drug delivery systems . The molecular targets and pathways involved include strained alkenes and alkynes, which react rapidly with the tetrazine moiety .
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Another tetrazine derivative with similar reactivity but different substituents.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Known for its use in coordination chemistry and formation of metal complexes.
3-methyl-6-phenyl-1,2,4,5-tetrazine: A methyl-substituted analogue with distinct properties.
Uniqueness
Diethyl (6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate is unique due to its ester functionality, which provides additional reactivity and versatility in synthetic applications. Its ability to form stable covalent linkages through bioorthogonal reactions makes it particularly valuable in chemical biology and medicinal chemistry .
Properties
CAS No. |
64500-03-4 |
|---|---|
Molecular Formula |
C15H16N4O4 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
diethyl 2-(6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate |
InChI |
InChI=1S/C15H16N4O4/c1-3-22-14(20)11(15(21)23-4-2)13-18-16-12(17-19-13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
ZEXDUDOUCJQLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NN=C(N=N1)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


